![molecular formula C17H12BrN5OS B2531660 N-(4-Bromphenyl)-2-([1,2,4]triazolo[4,3-a]chinoxalin-4-ylthio)acetamid CAS No. 1358741-18-0](/img/structure/B2531660.png)

N-(4-Bromphenyl)-2-([1,2,4]triazolo[4,3-a]chinoxalin-4-ylthio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

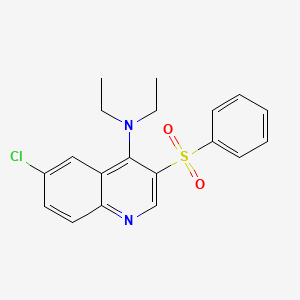

“2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated as anticancer agents targeting VEGFR-2 kinase .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Wissenschaftliche Forschungsanwendungen

- Diese Verbindung hat aufgrund ihrer DNA-Interkalationsaktivitäten als Antitumormittel Aufmerksamkeit erregt. Forscher haben neue Derivate von [1,2,4]Triazolo[4,3-a]chinoxalin gegen verschiedene Krebszelllinien, einschließlich HepG2, HCT-116 und MCF-7, entwickelt, synthetisiert und bewertet .

- Molekular-Docking-Studien zeigten die Bindungsmodi dieser Verbindungen mit dem DNA-aktiven Zentrum. Insbesondere zeigte Verbindung 12d eine potente Aktivität gegen alle drei Krebszelllinien, mit IC50-Werten von 22,08 μM (HepG2), 27,13 μM (HCT-116) und 17,12 μM (MCF-7). Obwohl sie weniger aktiv war als Doxorubicin, dient sie als Vorlage für die zukünftige Gestaltung und Optimierung potenterer Analoga .

- Forscher haben bioisostere Modifikationen des Triazolophthalazin-Ringsystems untersucht, um Triazolochinazolin-Derivate zu erzeugen. Diese Verbindungen behalten wesentliche strukturelle Fragmente für eine effektive Bindung an die Bindungsstelle von PCAF (p300/CBP-assoziierter Faktor) bei. Einige Derivate zeigten eine vergleichbare zytotoxische Aktivität wie Doxorubicin, ein Referenz-Antikrebsmittel .

- Eine Reihe von [1,2,4]Triazolo[4,3-a]pyrazin-Derivaten, die 4-Oxo-pyridazinon-Einheiten enthalten, wurden gegen Krebszelllinien (A549, MCF-7 und HeLa) und c-Met-Kinase entwickelt und bewertet. Diese Verbindungen könnten als potenzielle Inhibitoren vielversprechend sein .

Antitumor-Eigenschaften

Bioisostere-gesteuerte Herangehensweise

C-Met-Kinase-Hemmung

Zusammenfassend lässt sich sagen, dass diese Verbindung ein interessantes Potenzial in der Krebsforschung zeigt, sowohl als Interkalationsmittel als auch bei bioisosteren Modifikationen. Weitere Untersuchungen könnten zusätzliche Anwendungen aufdecken und ihre therapeutische Wirksamkeit verbessern. 🌟

Wirkmechanismus

Target of Action

The primary target of the compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is DNA . It acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule.

Mode of Action

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA molecule, preventing it from functioning properly . The compound’s potent intercalation of DNA is evidenced by its decreased IC 50 value .

Biochemical Pathways

The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide affects the DNA replication and transcription pathways . By intercalating into the DNA, it disrupts these pathways, leading to downstream effects such as inhibition of cell proliferation .

Pharmacokinetics

Its potent dna intercalation suggests that it can effectively reach its target site .

Result of Action

The molecular and cellular effects of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide’s action include disruption of DNA structure and inhibition of cell proliferation . These effects are likely due to the compound’s DNA intercalation activity .

Biochemische Analyse

Biochemical Properties

The 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide compound has been found to interact with DNA, specifically through the process of intercalation . This interaction involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA molecule and lead to changes in gene expression .

Cellular Effects

In cellular studies, 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that the compound may influence cell function by inhibiting cell growth and division .

Molecular Mechanism

The molecular mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide involves its interaction with DNA. The compound intercalates into the DNA helix, which can disrupt the normal structure and function of the DNA molecule . This disruption can lead to changes in gene expression, potentially contributing to the compound’s observed anti-proliferative effects .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5OS/c18-11-5-7-12(8-6-11)20-15(24)9-25-17-16-22-19-10-23(16)14-4-2-1-3-13(14)21-17/h1-8,10H,9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTLYNGOWQBBGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2531598.png)